3-Fluoro-2-methylbenzamide
Overview
Description
3-Fluoro-2-methylbenzamide is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with an amide functional group. Its molecular formula is C8H8FNO, and it has a molecular weight of 153.16 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methylbenzamide typically involves the following steps:
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Amide Condensation: : The initial step involves the condensation of 3-fluoro-2-methylbenzoic acid with ammonia or an amine to form the corresponding amide. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
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Methylation: : The methylation of the amide can be achieved using methyl iodide in the presence of a base such as potassium carbonate. This step introduces the methyl group onto the benzene ring .
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Hydrolysis: : The final step involves the hydrolysis of the intermediate product to yield this compound. This reaction is typically carried out under acidic or basic conditions, depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylbenzamide undergoes various chemical reactions, including:
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Substitution Reactions: : The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide .
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Oxidation Reactions: : The methyl group on the benzene ring can be oxidized to form a carboxylic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide .
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Reduction Reactions: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, borane, anhydrous conditions.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3-Fluoro-2-methylbenzoic acid.
Reduction: 3-Fluoro-2-methylbenzylamine.
Scientific Research Applications
3-Fluoro-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzamide: Similar to 3-Fluoro-2-methylbenzamide but lacks the methyl group on the benzene ring.
2-Fluoro-3-methylbenzamide: Similar structure but with the positions of the fluorine and methyl groups reversed.
3-Chloro-2-methylbenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement can influence its chemical reactivity, physical properties, and biological activity. The presence of the fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoro-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOKYZJJNQBVFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590661 | |
Record name | 3-Fluoro-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-05-2 | |
Record name | 3-Fluoro-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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